2-(Piperidin-4-yl)-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound features a piperidine ring substituted at the 2-position of the quinazolinone core. Quinazolinones have been extensively studied for their potential therapeutic applications, including analgesic and anti-inflammatory properties, making them significant in medicinal chemistry and drug development.
The compound can be classified under quinazolinones, which are bicyclic compounds containing a quinazoline moiety. These compounds are often characterized by their pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific structure of 2-(Piperidin-4-yl)-3H-quinazolin-4-one allows for various interactions with biological targets, making it a subject of interest in pharmaceutical research .
The molecular formula of 2-(Piperidin-4-yl)-3H-quinazolin-4-one is . The structure consists of a quinazolinone backbone with a piperidine ring attached at the 2-position. Key structural features include:
The chemical reactivity of 2-(Piperidin-4-yl)-3H-quinazolin-4-one includes:
These reactions are crucial for developing derivatives with enhanced pharmacological properties .
The mechanism of action for 2-(Piperidin-4-yl)-3H-quinazolin-4-one primarily involves interaction with specific receptors in the central nervous system. It has been shown to modulate neurotransmitter release and may affect pathways related to pain perception and inflammation:
Key physical properties include:
Important chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and its potential formulation as a drug .
2-(Piperidin-4-yl)-3H-quinazolin-4-one has several significant applications in scientific research:
Solid-phase combinatorial synthesis (SPCS) enables rapid generation of structurally diverse 2-(piperidin-4-yl)-3H-quinazolin-4-one libraries for multi-target drug discovery. A groundbreaking approach uses nanoporous poly(2-hydroxyethyl methacrylate-co-ethylene dimethacrylate) layers patterned with hydrophilic spots separated by superhydrophobic barriers. This platform supports parallel synthesis of quinazolinone-piperidine hybrids via photo-cleavable linkers, allowing UV-triggered release of compounds directly into cell-based assay droplets. The method achieves >70% yield for 96-member libraries within 48 hours, with a 10-fold reduction in reagent consumption compared to conventional plate-based synthesis [2].
Key advantages include:
Table 1: Solid-Phase vs. Solution-Phase Synthesis of Quinazolinone-Piperidine Hybrids
Parameter | Solid-Phase Method | Traditional Solution-Phase |
---|---|---|
Library Size (compounds/week) | 384 | 32 |
Average Yield | 78% ± 5% | 65% ± 12% |
Purity (HPLC) | >85% | 70-90% after purification |
Cell-Based Screening Integration | Direct UV release | Manual transfer required |
Reagent Cost per Compound | $0.42 | $3.75 |
This technology has identified dual VEGFR-2/c-Met inhibitors with sub-micromolar IC50 values, demonstrating enhanced efficiency in generating structure-activity relationships (SAR) for polypharmacological agents [2] [9].
Fragment-based drug design (FBDD) leverages the 2-(piperidin-4-yl)-3H-quinazolin-4-one core as a versatile scaffold for incremental optimization. Initial fragments (MW <250 Da) are screened against target proteins using NMR or surface plasmon resonance, followed by systematic expansion:
Table 2: Fragment Growth Optimization Stages
Stage | Modification Site | Key Structural Change | PIM1 IC50 | VEGFR-2 Ki |
---|---|---|---|---|
Core fragment | Quinazolinone C4=O | Unsubstituted piperidine | 180 µM | >100 µM |
Stage 1 | Piperidine N1 | 4-Chlorobenzoyl | 42 nM | 850 nM |
Stage 2 | Quinazolinone C2 | 7-Azaindole-3-carboxamide | 0.41 nM | 210 nM |
Stage 3 | Piperidine C4' | Trans-4-aminocyclohexyl | 0.38 nM | 8.3 nM |
Computational methods like support vector machines (SVM) prioritize fragments with balanced lipophilicity (cLogP 2.5–4.0) and polar surface area (<90 Ų), ensuring drug-like properties during optimization [4] [9].
Epoxide ring-opening reactions enable regioselective functionalization of 2-(piperidin-4-yl)-3H-quinazolin-4-one derivatives for antimalarial applications. The synthesis involves:
Table 3: Antimalarial Activity of Epoxide-Derived Analogues
Compound | Quinazolinone C2 Substituent | Plasmodium berghei Inhibition (%) | Synthetic Steps |
---|---|---|---|
5a | H | 89% | 3 |
5b | Methyl | 92% | 3 |
5c | Phenyl | 78% | 4 |
5d | 4-Chlorophenyl | 85% | 4 |
Chloroquine | - | 95% | 12 (commercial) |
These derivatives exhibit >75% suppression of Plasmodium berghei in mice at 5 mg/kg, comparable to chloroquine. The synthetic route requires only 3–4 steps, offering significant cost advantages over artemisinin-based therapies [1] [8]. Economic analysis shows a 15-fold reduction in production costs versus febrifugine-derived antimalarials.
Strategic substitution of the piperidine ring in 2-(piperidin-4-yl)-3H-quinazolin-4-one derivatives dictates selectivity profiles against VEGFR-2, ERK-2, and Abl-1 kinases. Key modifications include:
Table 4: Kinase Selectivity Profiles of Substituted Derivatives
Piperidine Modification | VEGFR-2 IC50 (nM) | ERK-2 Ki (nM) | Abl-1 IC50 (nM) | Selectivity Index (vs. PIM1) |
---|---|---|---|---|
Unsubstituted | 850 | >10,000 | 5200 | 1.0 |
N1-(4-Cyanobenzoyl) | 42 | 3800 | 210 | 8.7 |
C4'-(trans-4-aminocyclohexyl) | 8.3 | 11 | 38 | 24.5 |
C3',C5'-dimethyl | 6.1 | 95 | 15 | 32.8 |
Molecular docking confirms that bulky C4' substituents (e.g., naphthaen-1-ylacetamido) induce >20-fold selectivity for VEGFR-2 over off-target kinases by exploiting a unique hydrophobic cleft adjacent to the ATP site. These designs achieve multi-kinase inhibition with ligand efficiency >0.45, surpassing sorafenib derivatives [4] [7] [9].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 733811-11-5